3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety through a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit various targets such as discoidin domain receptor 1 (ddr1) , and Mycobacterium tuberculosis H37Ra .
Mode of Action
It’s synthesized via a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals to build the pyrazolo [1, 5-a]pyridine core while introducing a cyano group .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cancer treatment .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Compounds with similar structures have shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds have been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide may also interact with CDK2 or similar enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core while introducing a cyano group . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction and the availability of starting materials suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The benzamide and pyrazolo[1,5-a]pyridine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrazolo[1,5-a]pyridine rings.
Scientific Research Applications
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole core, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
1H-pyrazolo[3,4-b]pyridine: A structurally similar compound used in various chemical and biological studies.
Uniqueness
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of a benzamide core and a pyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h1-8,11H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUVGVYIHAWVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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